molecular formula C19H18N2O B11835941 1-Phenyl-3-(pyrrolidin-3-yloxy)isoquinoline CAS No. 89721-33-5

1-Phenyl-3-(pyrrolidin-3-yloxy)isoquinoline

Cat. No.: B11835941
CAS No.: 89721-33-5
M. Wt: 290.4 g/mol
InChI Key: QWJCJYPYNTWLBC-UHFFFAOYSA-N
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Description

1-Phenyl-3-(pyrrolidin-3-yloxy)isoquinoline is a complex organic compound that belongs to the class of isoquinolines. Isoquinolines are aromatic heterocyclic compounds that have a wide range of applications in medicinal chemistry due to their diverse biological activities. The unique structure of this compound makes it a valuable compound for various scientific research and industrial applications.

Preparation Methods

The synthesis of 1-Phenyl-3-(pyrrolidin-3-yloxy)isoquinoline typically involves the reaction of isoquinoline derivatives with pyrrolidine. One common method involves the nucleophilic substitution reaction where the isoquinoline derivative is reacted with pyrrolidine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic attack. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product.

In industrial settings, the production of this compound may involve more advanced techniques such as continuous flow synthesis, which allows for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

1-Phenyl-3-(pyrrolidin-3-yloxy)isoquinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the nature of the substituents and reaction conditions. Common reagents for these reactions include halogens, alkylating agents, and acylating agents.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield isoquinoline N-oxides, while reduction may produce isoquinoline derivatives with reduced functional groups.

Scientific Research Applications

1-Phenyl-3-(pyrrolidin-3-yloxy)isoquinoline has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs for various diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 1-Phenyl-3-(pyrrolidin-3-yloxy)isoquinoline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

1-Phenyl-3-(pyrrolidin-3-yloxy)isoquinoline can be compared with other similar compounds such as:

    Pyrrolidine derivatives: These compounds share the pyrrolidine ring structure and exhibit similar biological activities.

    Isoquinoline derivatives: These compounds have the isoquinoline core and are used in similar applications in medicinal chemistry.

    Pyrrolidinone derivatives: These compounds contain the pyrrolidinone moiety and are known for their diverse biological activities.

The uniqueness of this compound lies in its specific combination of the isoquinoline and pyrrolidine structures, which imparts distinct chemical and biological properties.

Properties

CAS No.

89721-33-5

Molecular Formula

C19H18N2O

Molecular Weight

290.4 g/mol

IUPAC Name

1-phenyl-3-pyrrolidin-3-yloxyisoquinoline

InChI

InChI=1S/C19H18N2O/c1-2-6-14(7-3-1)19-17-9-5-4-8-15(17)12-18(21-19)22-16-10-11-20-13-16/h1-9,12,16,20H,10-11,13H2

InChI Key

QWJCJYPYNTWLBC-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1OC2=CC3=CC=CC=C3C(=N2)C4=CC=CC=C4

Origin of Product

United States

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